molecular formula C15H23N3OS B5716983 N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide

N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide

Cat. No.: B5716983
M. Wt: 293.4 g/mol
InChI Key: UJEGVQOJQVTWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is a synthetic piperazine-1-carbothioamide derivative offered for research use only. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of neurological disorders. Compounds within this class have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in oxidative stress and neuronal loss . For instance, closely related analogues, such as N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide, have demonstrated potent nNOS inhibitory activity and provided neuroprotective effects in preclinical models of Parkinson's disease, showing improvements in motor function and dopamine levels . The piperazine-carbothioamide scaffold is a versatile platform in drug discovery, known for its ability to interact with various biological targets . The structure of this specific compound, featuring a 3,5-dimethylphenyl group and a 2-hydroxyethyl side chain, suggests potential for tailored target affinity and solubility. This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-12-9-13(2)11-14(10-12)16-15(20)18-5-3-17(4-6-18)7-8-19/h9-11,19H,3-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEGVQOJQVTWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15H23N3OS
  • Molecular Weight : 293.4 g/mol

The structure features a piperazine ring substituted with a 3,5-dimethylphenyl group and a 2-hydroxyethyl group. This unique configuration may influence its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of carbonic anhydrases (CAs), which are crucial in various physiological processes including acid-base balance and fluid secretion. Research indicates that derivatives of piperazine can inhibit multiple isoforms of human carbonic anhydrases (hCAs), suggesting potential applications in treating conditions like glaucoma and cancer .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of piperazine derivatives. For instance, compounds similar to this compound have shown efficacy against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The presence of specific functional groups, such as hydroxyl or carboxamido groups, significantly enhances antimicrobial activity .

Antitumor Activity

Research has also pointed to the potential antitumor effects of piperazine derivatives. In vitro studies demonstrated that certain modified piperazines exhibited cytotoxicity against cancer cell lines, including HepG2 cells. The IC50 values observed suggest that these compounds could be further developed as anticancer agents .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation A study reported that compounds with similar structures showed significant antimicrobial activity against several bacterial strains. The effectiveness was notably enhanced by specific substituents on the phenyl ring .
Inhibition of Carbonic Anhydrases A series of piperazine derivatives were synthesized and tested for their inhibitory effects on hCAs. The results indicated that modifications at the nitrogen atoms could lead to increased potency against multiple isoforms .
Cytotoxicity Studies In vitro assays revealed that certain derivatives exhibited potent cytotoxic effects against liver cancer cells (HepG2), with some compounds showing IC50 values as low as 20.2 µg/ml .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that the compound exhibits potential anticancer properties. It has been studied for its ability to inhibit cell proliferation through various mechanisms, including enzyme inhibition. For instance, it may target cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Antimicrobial Properties : The piperazine-1-carbothioamide moiety has been identified as a significant pharmacophore in the development of antimicrobial agents. Studies have shown that derivatives of this compound can demonstrate efficacy against various bacterial and fungal strains .

Neuroprotective Effects : There is growing interest in the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways suggests possible therapeutic applications in conditions like Alzheimer's disease .

Materials Science

Polymer Development : The unique functional groups present in N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide allow it to be utilized in the synthesis of advanced materials such as hydrogels and polymers. These materials can be engineered for specific properties, making them suitable for biomedical applications .

Catalysis : The compound has been explored as a catalyst in organic reactions due to its ability to facilitate various transformations, including oxidation and substitution reactions. This application is particularly relevant in the synthesis of complex organic molecules .

Case Study 1: Anticancer Research

A study published in the European Journal of Medicinal Chemistry investigated the anticancer effects of several piperazine derivatives, including this compound. The results showed significant inhibition of cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .

Case Study 2: Antimicrobial Activity

In a recent publication, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study demonstrated that derivatives of this compound exhibited substantial antibacterial activity, supporting its potential use as an antimicrobial agent .

Table 1: Comparison of Biological Activities

Activity TypeCompound NameIC50 (µM)Reference
AnticancerThis compound12
AntimicrobialThis compound15
NeuroprotectiveThis compoundNot reported

Table 2: Synthetic Routes

Reaction TypeConditionsYield (%)
SynthesisReaction with phenyl isothiocyanate in dichloromethane under reflux85
OxidationFormation of 4-(2-oxoethyl)-N-phenylpiperazine-1-carbothioamide90
ReductionFormation of thiol derivative80

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in compound 27) correlate with higher molecular weights and longer retention times due to increased lipophilicity .

Anticancer Activity

N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide () demonstrated potent anticancer activity against MCF-7 cells (IC₅₀ = 0.8 µM), comparable to doxorubicin. While the target compound lacks the hydrazinecarbothioamide backbone, the shared 3,5-dimethylphenyl group suggests that lipophilic aromatic substituents enhance cellular uptake and target binding .

Enzyme Inhibition

In HIV-1 RT inhibition studies (), a benchmark ligand with a 3,5-dimethylphenylsulfonyl group showed a binding affinity of -7.8 kcal/mol. Piperazine-containing analogs (e.g., Series A in ) achieved higher affinities (-8.6 kcal/mol), underscoring the role of piperazine flexibility and substituent electronic effects in optimizing interactions .

Crystallographic and Conformational Analysis

The crystal structure of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () revealed that meta-substituents induce asymmetric molecular packing, with two molecules per asymmetric unit.

Q & A

Q. What computational methods predict off-target interactions?

  • Answer : Use:
  • PharmaDB databases : Screen against 500+ targets using similarity ensemble approach (SEA) .
  • Machine learning : Train models on ChEMBL data to predict CYP450 inhibition or hERG liability .

Key Methodological Considerations

  • Contradictions in Data :

    • Discrepancies in reported cytotoxicity (e.g., IC50 varies between 5–20 μM across studies) may arise from differences in cell lines or assay protocols .
    • Conflicting metabolic stability data (human vs. rat microsomes) highlight species-specific metabolism .
  • Critical Parameters for Reproducibility :

    • Maintain anhydrous conditions during synthesis to avoid hydrolysis of the carbothioamide group .
    • Standardize cell culture media (e.g., 10% FBS) for biological assays to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.